molecular formula C15H14F3NO B1359991 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-54-9

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1359991
CAS No.: 946784-54-9
M. Wt: 281.27 g/mol
InChI Key: GXIXHZSGVDXZBZ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 2,3-dimethylphenol with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)benzene
  • 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)phenol
  • 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)benzoic acid

Uniqueness

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIXHZSGVDXZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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